N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide
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Description
Scientific Research Applications
Synthesis and Antitumor Activity
- A study on benzothiazole derivatives demonstrated significant antitumor activity against cancer cell lines, indicating the potential of these compounds in cancer research and therapy (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).
Corrosion Inhibition
- Research on acetamide, isoxazolidine, and isoxazoline derivatives revealed their efficacy as corrosion inhibitors, showcasing the application of such compounds in protecting metals from corrosion (A. Yıldırım & M. Cetin, 2008).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Benzothiazolinone acetamide analogs were studied for their photovoltaic efficiency and ability to interact with proteins like Cyclooxygenase 1 (COX1), hinting at their use in dye-sensitized solar cells (DSSCs) and potential therapeutic applications (Y. Mary et al., 2020).
Structural Analysis
- Structural analysis of benzimidazole and thiadiazole derivatives has been conducted to understand the molecular interactions and conformational stability, providing insights into the design of new compounds with specific properties (N. Boechat et al., 2011).
Anticonvulsant Evaluation
- Indoline derivatives of aryloxadiazole amine and benzothiazole acetamide were evaluated for their anticonvulsant activities, offering a basis for developing new therapeutic agents for epilepsy (R. Nath et al., 2021).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c20-14-4-2-13(3-5-14)17-8-15(22-26-17)9-19(23)21-10-12-1-6-16-18(7-12)25-11-24-16/h1-8H,9-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYJDPLHLWXSDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=NOC(=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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